1,1,1,2-Tetrachloropropane

描述

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

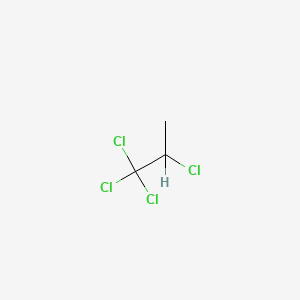

1,1,1,2-Tetrachloropropane possesses the molecular formula C₃H₄Cl₄, indicating a three-carbon propane backbone with four chlorine atoms substituting for hydrogen atoms. The compound's molecular weight is precisely 181.9 grams per mole according to PubChem computational analysis. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which clearly indicates the positions of chlorine substitution on the propane carbon chain. Alternative nomenclature includes "Propane, 1,1,1,2-tetrachloro-" which follows the substitutive naming convention by identifying the parent propane molecule and specifying the tetrachloro substitution pattern.

The Chemical Abstracts Service registry number for this compound is 812-03-3, providing unique identification for this specific isomer. Additional registry identifiers include the European Inventory of Existing Commercial Chemical Substances number 212-381-2 and the Environmental Protection Agency Distributed Structure-Searchable Toxicity Database identifier DTXSID10870776. The compound's International Chemical Identifier representation is InChI=1S/C3H4Cl4/c1-2(4)3(5,6)7/h2H,1H3, which provides a standardized method for describing the molecular structure. The corresponding International Chemical Identifier Key is FEKGWIHDBVDVSM-UHFFFAOYSA-N, serving as a fixed-length condensed digital representation of the molecular structure.

The Simplified Molecular Input Line Entry System notation for this compound is CC(C(Cl)(Cl)Cl)Cl, which describes the atomic connectivity in a linear text format. This notation clearly illustrates the carbon backbone with methyl, chloromethyl, and trichloromethyl functional groups. The structural formula CH₃CHClCCl₃ provides an explicit representation of the atomic arrangement, showing the asymmetric distribution of chlorine atoms across the three-carbon chain.

属性

CAS 编号 |

812-03-3 |

|---|---|

分子式 |

C3H4Cl4 |

分子量 |

181.9 g/mol |

IUPAC 名称 |

1,1,1,2-tetrachloropropane |

InChI |

InChI=1S/C3H4Cl4/c1-2(4)3(5,6)7/h2H,1H3 |

InChI 键 |

FEKGWIHDBVDVSM-UHFFFAOYSA-N |

SMILES |

CC(C(Cl)(Cl)Cl)Cl |

规范 SMILES |

CC(C(Cl)(Cl)Cl)Cl |

其他CAS编号 |

812-03-3 |

产品来源 |

United States |

相似化合物的比较

Structural Isomerism and Physical Properties

Chlorinated propanes exhibit distinct physical and chemical behaviors based on chlorine atom positions. Key compounds include:

Key Observations :

- Boiling Points : 1,1,2,2-Tetrachloropropane has a relatively high boiling point (153°C) due to symmetrical chlorine distribution, enhancing intermolecular forces . Asymmetrical isomers like 1,1,1,2- or 1,1,3,3-tetrachloropropane may exhibit lower boiling points but require experimental confirmation.

- Density : The density of 1,1,2,2-tetrachloropropane (1.759 g/cm³) reflects its compact molecular packing compared to less substituted isomers .

常见问题

Basic Research Questions

Q. What are the primary synthetic pathways for 1,1,1,2-tetrachloropropane in laboratory settings?

- Methodological Answer : The compound can be synthesized via gas-solid reactions using zero-valent iron and phosphorus co-modified carbon catalysts under controlled temperatures (e.g., 50–65°C) to optimize chlorine substitution patterns . Alternatively, photochlorination of intermediates like 1,1,1,3-tetrachloropropane with UV light and chlorine gas achieves selective chlorination, requiring precise control of reaction time and light intensity to avoid over-chlorination .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Conformational analysis employs vibrational spectroscopy (Raman/IR) and electron diffraction to resolve bond angles and torsional dynamics. For example, IR peaks at 400–600 cm⁻¹ correspond to C-Cl stretching modes, while molecular mechanics calculations validate experimental data .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal exposure. Toxicity assessments should follow OECD guidelines, including acute toxicity testing in rodents (e.g., LD50 determination via oral/dermal routes) and in vitro assays (e.g., Ames test for mutagenicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : Fractional distillation separates intermediates (e.g., 1,2,3-trichloropropane) from the target compound. Adjusting chlorination parameters (e.g., Cl₂ flow rate, catalyst loading) reduces heavy-end by-products like pentachloropropanes. For example, maintaining a 20–60% unreacted trichloropropane in the effluent stream improves selectivity .

Q. What advanced spectroscopic techniques resolve conformational isomers of this compound?

- Methodological Answer : Polarized Raman spectroscopy distinguishes gauche and trans conformers via C-Cl bond polarization differences. Low-temperature crystallography (≤ -50°C) stabilizes specific isomers for X-ray analysis, while DFT simulations predict relative energy barriers (e.g., 2–5 kJ/mol between conformers) .

Q. How do catalytic systems influence hydrodehalogenation of this compound?

- Methodological Answer : Dinuclear molybdenum catalysts (e.g., paddlewheel complexes) exhibit first-order kinetics in hydrodehalogenation. Kinetic isotope effects (KIE ≈ 1.71) using deuterated reagents confirm H-abstraction as the rate-determining step. Catalyst design focuses on ligand tuning (e.g., phosphine vs. carboxylate) to enhance turnover frequency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。